molecular formula C17H21N3O4S B2537246 3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone CAS No. 908230-73-9

3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone

Cat. No. B2537246
CAS RN: 908230-73-9
M. Wt: 363.43
InChI Key: BZHPSGBFVPZZNA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is an organic compound with a five-membered ring containing two nitrogen atoms . The “3,5-Dimethylpyrazolyl” part suggests that there are two methyl groups attached to the pyrazole ring at the 3rd and 5th positions . The “4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone” part indicates a more complex structure attached to the 4th position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring would be a key structural feature, with various groups attached at different positions .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to various ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the pyrazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on pyrazole derivatives, like the work by El‐Emary, Al-muaikel, and Moustafa (2002), showcases the synthesis of new heterocycles based on pyrazole cores for antimicrobial purposes. These compounds, by virtue of their structural diversity and functional group modifications, exhibit significant antimicrobial activities against various microorganisms, highlighting the potential of pyrazole-based compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Alzheimer's Disease Research

In another study, Vidali et al. (2022) synthesized novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques, which are significant in Alzheimer's disease research. The compounds demonstrated high and selective binding to amyloid plaques, suggesting their potential as probes for Alzheimer's disease diagnosis (Vidali et al., 2022).

Flavor Chemistry

The interaction of amino acids with carbonyl compounds, including those structurally related to ketones, has been studied for their ability to form flavor components through Maillard and Strecker reactions. Such reactions are essential in understanding flavor chemistry in food science, indicating the relevance of these compounds in creating odorous products or additives (Pripis-Nicolau et al., 2000).

Organic Synthesis and Catalysis

Research by Chowdhury and Ghosh (2009) on the regio- and enantioselective addition of alkyl methyl ketones to β-silylmethylene malonates demonstrates the utility of ketone derivatives in catalysis and organic synthesis, highlighting how modifications in the ketone group can significantly affect reaction outcomes and selectivity (Chowdhury & Ghosh, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazole derivatives is an active area of research due to their potential applications in medicinal chemistry and coordination chemistry . Further studies could explore the synthesis, properties, and applications of this specific compound.

properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-10-13(2)20(19-12)17(21)14-5-7-16(8-6-14)25(22,23)18-11-15-4-3-9-24-15/h5-8,10,15,18H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPSGBFVPZZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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